molecular formula C11H15N5O4S B019932 1-Methyl-6-thioguanosine CAS No. 55727-08-7

1-Methyl-6-thioguanosine

Cat. No.: B019932
CAS No.: 55727-08-7
M. Wt: 313.34 g/mol
InChI Key: IBKZHHCJWDWGAJ-FJGDRVTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-6-thioguanosine is a modified nucleoside, specifically a thiopurine derivative It is structurally similar to guanosine but contains a sulfur atom replacing the oxygen atom at the sixth position and a methyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-6-thioguanosine can be synthesized through various chemical routes. One common method involves the methylation of 6-thioguanosine. The process typically includes the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is carried out under controlled conditions to ensure the selective methylation at the first position .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the purification of the final product through crystallization or chromatography techniques to ensure it meets the required standards for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-6-thioguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methyl-6-thioguanosine has several applications in scientific research:

Mechanism of Action

1-Methyl-6-thioguanosine exerts its effects primarily through its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid function, leading to the inhibition of DNA and RNA synthesis. This disruption can result in cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy. The compound targets enzymes involved in nucleic acid metabolism, such as hypoxanthine-guanine phosphoribosyltransferase .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-6-thioguanosine is unique due to its specific methylation, which can influence its biological activity and stability. This modification can enhance its incorporation into nucleic acids and potentially improve its therapeutic efficacy compared to other thiopurines .

Properties

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O4S/c1-15-10(21)5-8(14-11(15)12)16(3-13-5)9-7(19)6(18)4(2-17)20-9/h3-4,6-7,9,17-19H,2H2,1H3,(H2,12,14)/t4-,6-,7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKZHHCJWDWGAJ-FJGDRVTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=S)C2=C(N=C1N)N(C=N2)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=S)C2=C(N=C1N)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-6-thioguanosine
Reactant of Route 2
1-Methyl-6-thioguanosine
Reactant of Route 3
1-Methyl-6-thioguanosine
Reactant of Route 4
1-Methyl-6-thioguanosine
Reactant of Route 5
1-Methyl-6-thioguanosine
Reactant of Route 6
1-Methyl-6-thioguanosine

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